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Compound of Interest

Compound Name: 3-Methyl-5-benzofuranol

Cat. No.: B1367546 Get Quote

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural

confirmation of novel or key intermediate molecules is a cornerstone of rigorous scientific

practice. 3-Methyl-5-benzofuranol, a significant building block for various bioactive molecules

and fragrance components, presents a compelling case for the application of modern

spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Methyl-5-benzofuranol,
offering a comparative framework for researchers to validate its structure with confidence.

While direct experimental spectra for this specific compound are not widely published, this

guide synthesizes data from closely related analogs and foundational spectroscopic principles

to present a robust predictive analysis.

The Imperative of Orthogonal Structural Validation
Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A

more rigorous approach involves the use of orthogonal methods, where each technique

provides distinct and complementary information. For a molecule like 3-Methyl-5-
benzofuranol, Mass Spectrometry offers precise mass and fragmentation data, confirming the

elemental composition and the presence of key structural motifs. Concurrently, NMR

spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing the

connectivity and spatial relationships of atoms within the molecule. The convergence of data

from these two powerful techniques provides an irrefutable structural assignment.
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Mass Spectrometry Analysis: Deconstructing the
Molecular Ion
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of

organic molecules by analyzing their fragmentation patterns upon electron impact. The

molecular ion peak (M+) provides the molecular weight of the compound, and the subsequent

fragmentation peaks offer clues to its structural features.

Expected Molecular Ion: 3-Methyl-5-benzofuranol (C9H8O2) has a molecular weight of

148.16 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion

peak at m/z = 148.[1]

Predicted Fragmentation Pathway: The fragmentation of 3-Methyl-5-benzofuranol is
anticipated to proceed through several key pathways, guided by the stability of the resulting

fragments. The benzofuran ring system and the hydroxyl and methyl substituents will dictate

the fragmentation pattern. Based on the fragmentation of benzofuran and its derivatives, the

following key fragments are predicted[2][3][4]:

Loss of a hydrogen atom (M-1): A peak at m/z = 147 is expected, corresponding to the loss

of a hydrogen atom, likely from the hydroxyl group, to form a stable radical cation.

Loss of a methyl radical (M-15): Cleavage of the methyl group at the C3 position would result

in a fragment at m/z = 133. This is a common fragmentation for methylated aromatic

compounds.

Loss of carbon monoxide (M-28): A fragment at m/z = 120 may be observed due to the loss

of a CO molecule from the furan ring, a characteristic fragmentation of furan-containing

compounds.

Loss of a formyl radical (M-29): A peak at m/z = 119 could arise from the loss of a CHO

radical.

Benzofuran core fragment: A significant peak at m/z = 118, corresponding to the benzofuran

radical cation, may be present.
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The following diagram illustrates the predicted fragmentation pathway for 3-Methyl-5-
benzofuranol.

Caption: Predicted EI-MS fragmentation of 3-Methyl-5-benzofuranol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic

solvent (e.g., methanol or dichloromethane).

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a

gas chromatography (GC) inlet.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus

m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of

atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of

¹H and ¹³C spectra, a complete structural picture can be assembled. For 3-Methyl-5-
benzofuranol, a detailed analysis of both proton and carbon spectra is essential.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Methyl-5-benzofuranol is expected to exhibit distinct signals for

the aromatic protons, the furan proton, the methyl protons, and the hydroxyl proton. The

predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar

structures, such as 5-hydroxybenzofuran and 3-methylbenzofuran derivatives.
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Predicted ¹H NMR Data (in CDCl₃):

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H2 ~7.2 - 7.4 q ~1.0 - 1.5

H4 ~6.8 - 7.0 d ~2.0

H6 ~6.6 - 6.8 dd ~8.5, 2.0

H7 ~7.1 - 7.3 d ~8.5

3-CH₃ ~2.2 - 2.4 d ~1.0 - 1.5

5-OH ~4.5 - 5.5 br s -

Causality behind Predicted Shifts:

Aromatic Protons (H4, H6, H7): The protons on the benzene ring will appear in the aromatic

region (δ 6.5-8.0 ppm). The hydroxyl group at C5 is an electron-donating group, which will

shield the ortho (H4, H6) and para (H6) protons, shifting them upfield. H7, being meta to the

hydroxyl group, will be less affected. The expected splitting pattern arises from ortho and

meta coupling.[5]

Furan Proton (H2): The proton at the C2 position of the furan ring is expected to appear as a

quartet due to coupling with the methyl protons at C3.

Methyl Protons (3-CH₃): The methyl protons will appear as a doublet in the upfield region,

coupled to the H2 proton.

Hydroxyl Proton (5-OH): The hydroxyl proton will typically appear as a broad singlet, and its

chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based

on the predicted spectrum from PubChem and data from related benzofuran structures, the

following chemical shifts are anticipated.[1]
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Predicted ¹³C NMR Data (in CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 ~140 - 145

C3 ~115 - 120

C3a ~125 - 130

C4 ~105 - 110

C5 ~150 - 155

C6 ~110 - 115

C7 ~110 - 115

C7a ~150 - 155

3-CH₃ ~10 - 15

Rationale for Chemical Shift Assignments:

Quaternary Carbons (C3a, C5, C7a): The carbons bearing the oxygen atoms (C5 and C7a)

will be the most downfield due to the deshielding effect of oxygen. C3a, the other quaternary

carbon in the aromatic system, will also be in the downfield region.

Aromatic CH Carbons (C4, C6, C7): These carbons will resonate in the typical aromatic

region. The shielding effect of the hydroxyl group will shift C4 and C6 upfield compared to

C7.

Furan Carbons (C2, C3): The carbons of the furan ring will have characteristic chemical

shifts, with C2 being more downfield than C3.

Methyl Carbon (3-CH₃): The methyl carbon will appear at the most upfield region of the

spectrum.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Place the sample in the NMR spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This will show a single

peak for each unique carbon atom.

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

The following diagram outlines the workflow for comprehensive structural validation using

NMR.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Comparative Summary and Conclusion
The structural validation of 3-Methyl-5-benzofuranol is readily achievable through the

synergistic application of MS and NMR spectroscopy. The table below summarizes the key

predicted data points that, when observed experimentally, provide a cohesive and definitive

structural proof.
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Technique Predicted Data
Structural Information
Confirmed

EI-MS Molecular Ion (m/z): 148 Molecular Formula (C₉H₈O₂)

Key Fragments (m/z): 147,

133, 120, 119

Presence of -OH, -CH₃, and

benzofuran core

¹H NMR Aromatic signals (δ 6.6-7.3) Substituted benzene ring

Furan proton quartet (δ ~7.2-

7.4)
3-substituted furan ring

Methyl doublet (δ ~2.2-2.4) Methyl group at C3

Hydroxyl broad singlet (δ ~4.5-

5.5)
Hydroxyl group at C5

¹³C NMR 9 distinct carbon signals
Confirms the number of unique

carbons

Downfield signals for C-O

carbons

Location of oxygen-bearing

carbons

Upfield methyl signal Presence of a methyl group

In conclusion, by comparing experimentally acquired MS and NMR data with the predictive

framework outlined in this guide, researchers and drug development professionals can

confidently validate the structure of 3-Methyl-5-benzofuranol. This rigorous, multi-technique

approach not only ensures the identity and purity of the compound but also upholds the

principles of scientific integrity and reproducibility that are paramount in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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